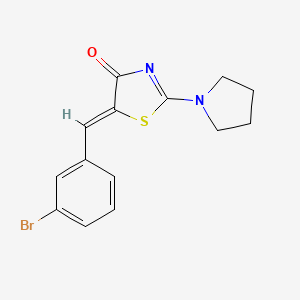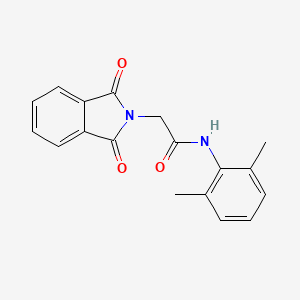
N-2,1,3-benzothiadiazol-4-yl-3,5-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-2,1,3-benzothiadiazol-4-yl-3,5-diethoxybenzamide typically involves benzoylation processes, where aminobenzothiazole derivatives are reacted with different benzoyl chlorides. For instance, a related compound was synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole, characterized using spectroscopic methods including 1H NMR, 13C NMR, and IR spectroscopy (Al Mamari et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of benzothiadiazol derivatives often involves X-ray diffraction techniques and spectroscopic analysis to elucidate the arrangement of atoms within the molecule. For example, a study involving a similar benzothiadiazole derivative showed the molecule crystallizing in a triclinic system, confirmed by single-crystal X-ray diffraction (Prabukanthan et al., 2020).
Chemical Reactions and Properties
Benzothiadiazole compounds participate in various chemical reactions, such as metal-catalyzed C-H bond functionalization, due to their structural motifs that act as bidentate directing groups (Al Mamari et al., 2019). These reactions are essential for modifying the chemical structure and properties of the compounds for specific applications.
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystal structure, are critical for understanding the behavior of benzothiadiazol derivatives under different conditions. For instance, the synthesis and characterization of a related compound revealed its crystallization system and stability up to certain temperatures, contributing to knowledge about its physical behavior (Prabukanthan et al., 2020).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and electronic structure are influenced by the molecular structure of benzothiadiazol derivatives. Studies on similar compounds, such as their oxidative synthesis and reactions with different aldehydes and alcohols, shed light on their chemical behaviors and potential applications (Sharif et al., 2014).
Scientific Research Applications
Anticonvulsant and Pharmacological Effects
N-2,1,3-Benzothiadiazol-4-yl-3,5-diethoxybenzamide derivatives have shown significant potential in anticonvulsant applications. A study by Faizi et al. (2017) described the synthesis of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, designed for binding to benzodiazepine receptors with anticonvulsant pharmacophore properties. Some of these compounds demonstrated considerable anticonvulsant activity in tests, without impairing learning and memory, suggesting their relevance in pharmacological research (Faizi et al., 2017).
Photodynamic Therapy for Cancer Treatment
Research by Pişkin et al. (2020) explored the potential of zinc phthalocyanine derivatives substituted with benzothiadiazole groups for photodynamic therapy, a treatment modality for cancer. These compounds exhibited significant photophysical and photochemical properties, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity in Cancer Cell Lines
A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines by Corbo et al. (2016). These compounds showed a prominent inhibitory effect on cell growth, with some exhibiting a proapoptotic effect, particularly towards MCF-7 cancer cell lines (Corbo et al., 2016).
Optical and Biological Properties
Prabukanthan et al. (2020) synthesized and characterized N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, revealing its potential in optical, thermal, and biological applications. The compound displayed notable antibacterial and antifungal activities, along with properties suitable for nonlinear optical (NLO) studies (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Antitumor Properties
Kashiyama et al. (1999) studied the antitumor properties of 2-(4-aminophenyl)benzothiazoles and their derivatives, revealing their potential in cancer therapy. These compounds exhibited selective growth inhibitory properties against human cancer cell lines, indicating their role in antitumor research (Kashiyama et al., 1999).
Future Directions
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3,5-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-22-12-8-11(9-13(10-12)23-4-2)17(21)18-14-6-5-7-15-16(14)20-24-19-15/h5-10H,3-4H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNBRDHACQKDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-3,5-diethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)
![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)
![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)


![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)



![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)